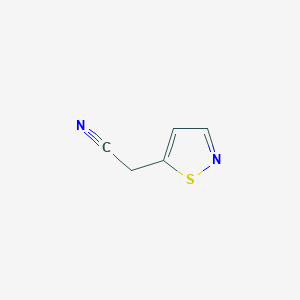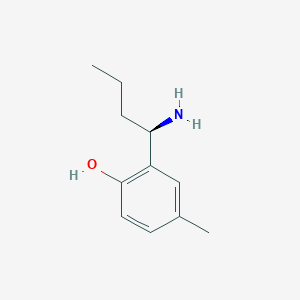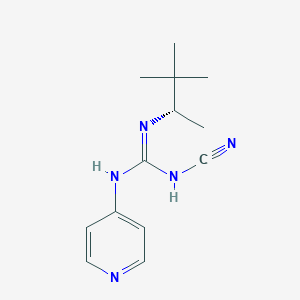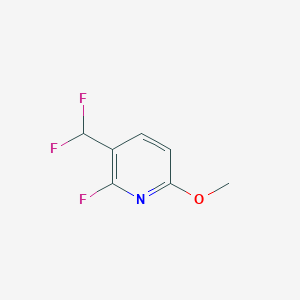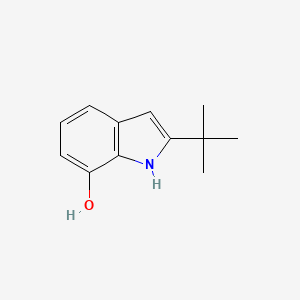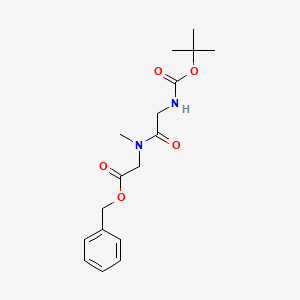
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl group provides protection to the amino group, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Glycinate Ester: The protected glycine is then reacted with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate undergoes several types of chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the methylated nitrogen.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Deprotection: Glycine derivatives with free amino groups.
Substitution: Various substituted glycine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is widely used in scientific research, particularly in the fields of:
作用機序
The mechanism of action of Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate involves the protection and deprotection of the amino group. The tert-butoxycarbonyl group provides temporary protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .
類似化合物との比較
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate .
- 1-Benzyl N-(tert-butoxycarbonyl)-L-glutamate .
Uniqueness
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in peptide synthesis and other complex organic syntheses. Its stability and reactivity under various conditions make it a versatile intermediate in chemical research and industrial applications .
特性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
benzyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)18-10-14(20)19(4)11-15(21)23-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,22) |
InChIキー |
DBNCUMSUMBDIMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)CC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


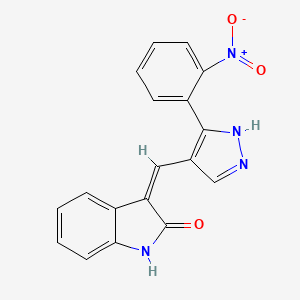
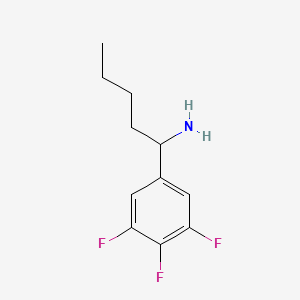
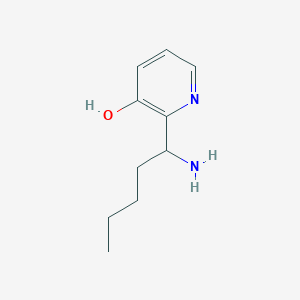
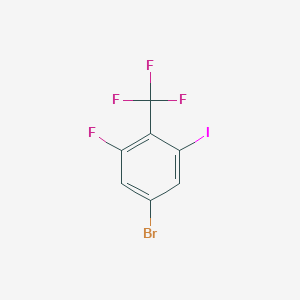

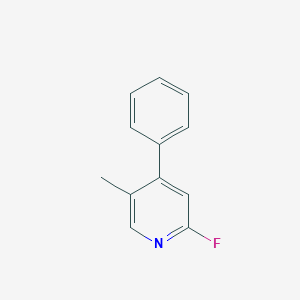
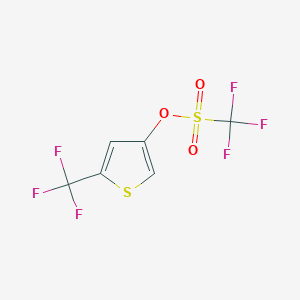

![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
